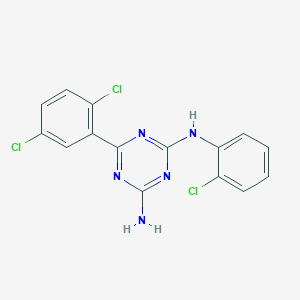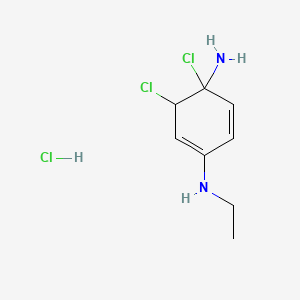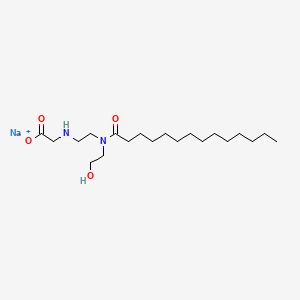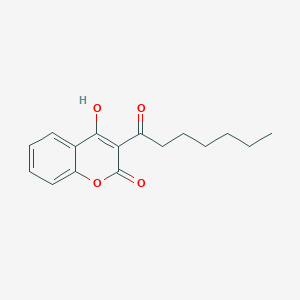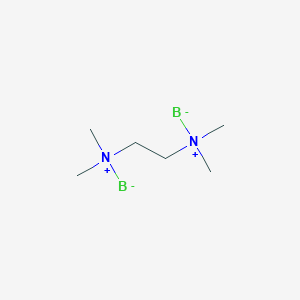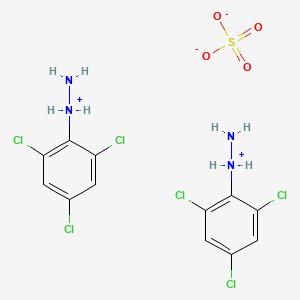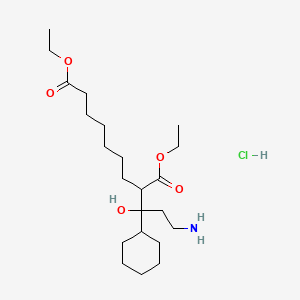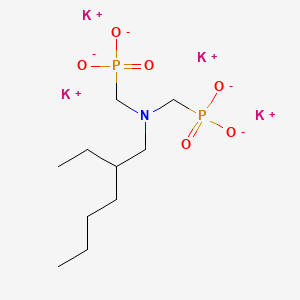
Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C₁₀H₂₁NO₆P₂·4K. It is a bisphosphonate derivative, which means it contains two phosphonate groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Aqueous or organic solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts to speed up the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves:
Raw Materials: 2-ethylhexylamine, formaldehyde, phosphorous acid, and potassium hydroxide.
Reaction Control: Automated systems to monitor and control temperature, pH, and reaction time.
Purification: Techniques like crystallization or filtration to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxidized phosphonate derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted phosphonate compounds.
Aplicaciones Científicas De Investigación
Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in bone resorption disorders and as an anti-inflammatory agent.
Industry: Utilized in water treatment processes, corrosion inhibition, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. It acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. In biological systems, it inhibits enzymes involved in bone resorption, thereby reducing bone loss.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Tetraammonium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
Uniqueness
Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is unique due to its potassium salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in industrial applications where water solubility is crucial.
Propiedades
Número CAS |
94230-77-0 |
|---|---|
Fórmula molecular |
C10H21K4NO6P2 |
Peso molecular |
469.62 g/mol |
Nombre IUPAC |
tetrapotassium;2-ethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4K/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
Clave InChI |
AZVYGFDDUKVOPJ-UHFFFAOYSA-J |
SMILES canónico |
CCCCC(CC)CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


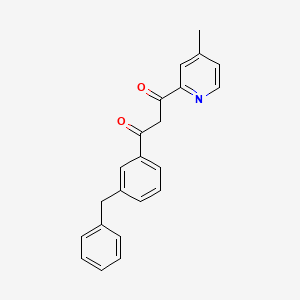
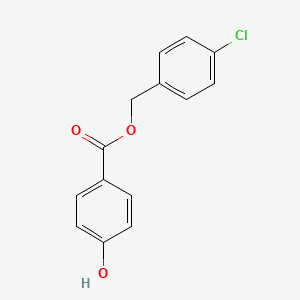
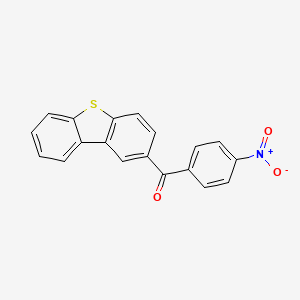
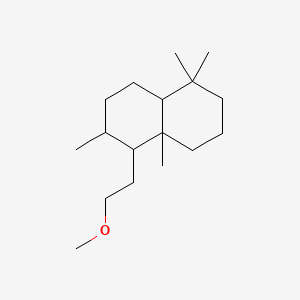
![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)

